Crystallographic Binding Mode Determination in PDB 5SHP vs. Absence of Structural Data for Positional Isomers
This compound has been co-crystallized and its three-dimensional binding pose experimentally determined as ligand JIG in PDB entry 5SHP, providing atomic-level evidence of its binding interactions [1]. In contrast, no crystal structures are publicly available for the pyridin-2-yl positional isomer (CAS 892438-59-4) or the pyridin-4-yl positional isomer, meaning their binding modes remain computationally inferred rather than experimentally validated.
| Evidence Dimension | Availability of experimentally determined 3D binding pose |
|---|---|
| Target Compound Data | Crystal structure available (PDB 5SHP, ligand JIG); binding pose, hydrogen-bond network, and protein-ligand contacts experimentally resolved |
| Comparator Or Baseline | Pyridin-2-yl isomer (CAS 892438-59-4): no crystal structure available; Pyridin-4-yl isomer: no crystal structure available |
| Quantified Difference | Target compound: 1 crystal structure solved; Comparators: 0 crystal structures solved. This is a binary presence/absence metric. |
| Conditions | X-ray crystallography; PDB deposition and validation standards |
Why This Matters
For structure-based drug design or chemical probe optimization, an experimentally validated binding mode eliminates reliance on docking models, reducing the risk of pursuing false-positive binding hypotheses.
- [1] Protein Data Bank accession 5SHP. ChemComp-JIG: N-(2,4-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide. View Source
